molecular formula C23H20F3N3O3S B11572177 3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-benzyl-N-methyl-propionamide

3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-benzyl-N-methyl-propionamide

Cat. No.: B11572177
M. Wt: 475.5 g/mol
InChI Key: FINNIKWRASDDQR-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-BENZYL-N-METHYLPROPANAMIDE is a complex organic compound that features a benzodioxole ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-BENZYL-N-METHYLPROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.

    Construction of the Pyrimidine Ring: This can be synthesized via a condensation reaction involving appropriate amines and carbonyl compounds.

    Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Amide Formation: The final step involves the coupling of the intermediate with benzylamine and methylamine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-BENZYL-N-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-BENZYL-N-METHYLPROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its unique structural features.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-BENZYL-N-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The benzodioxole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 2-(1,3-Benzodioxol-5-yl)ethanamine

Uniqueness

What sets 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-BENZYL-N-METHYLPROPANAMIDE apart is the combination of the benzodioxole ring with a trifluoromethylated pyrimidine ring and a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C23H20F3N3O3S

Molecular Weight

475.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-benzyl-N-methylpropanamide

InChI

InChI=1S/C23H20F3N3O3S/c1-29(13-15-5-3-2-4-6-15)21(30)9-10-33-22-27-17(12-20(28-22)23(24,25)26)16-7-8-18-19(11-16)32-14-31-18/h2-8,11-12H,9-10,13-14H2,1H3

InChI Key

FINNIKWRASDDQR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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